molecular formula C12H7Cl2N3S B8388183 3-Amino-6-(3,5-dichlorophenylthio)picolinonitrile

3-Amino-6-(3,5-dichlorophenylthio)picolinonitrile

Cat. No.: B8388183
M. Wt: 296.2 g/mol
InChI Key: NUEYBFIIUBXAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-6-(3,5-dichlorophenylthio)picolinonitrile is a useful research compound. Its molecular formula is C12H7Cl2N3S and its molecular weight is 296.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7Cl2N3S

Molecular Weight

296.2 g/mol

IUPAC Name

3-amino-6-(3,5-dichlorophenyl)sulfanylpyridine-2-carbonitrile

InChI

InChI=1S/C12H7Cl2N3S/c13-7-3-8(14)5-9(4-7)18-12-2-1-10(16)11(6-15)17-12/h1-5H,16H2

InChI Key

NUEYBFIIUBXAHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1N)C#N)SC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 ml of concentrated HCl is added to a solution of 6-(3,5-dichlorophenylthio)-3-nitropicolinonitrile (3.4 g, 0.01 mol) in 50 ml of methanol under stirring. The reaction medium is refluxed, added together with 1.68 g (0.03 mol) of iron and stirred for 10 minutes. After returning to room temperature, the reaction mixture is added together with 100 ml of ethyl acetate and 50 ml of water. The pH is adjusted to 10 using 30% soda solution and the organic phase is extracted and then dried on anhydrous sodium sulfate before being concentrated. The residue is purified by silica gel chromatography (ethyl acetate/petroleum ether) to yield, after concentration of the fractions, 2.82 g (91%) of a yellow solid.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
6-(3,5-dichlorophenylthio)-3-nitropicolinonitrile
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
yellow solid
Quantity
2.82 g
Type
reactant
Reaction Step Three
Name
Quantity
1.68 g
Type
catalyst
Reaction Step Four

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